

# Application Notes and Protocols for Testing pH-LIP Efficacy in Cell Culture Models

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## Compound of Interest

Compound Name: pH-Low Insertion Peptide

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These application notes provide a comprehensive guide to utilizing cell culture models for the assessment of **pH-Low Insertion Peptide** (pHLIP) efficacy. The protocols detailed below are designed to offer standardized methods for evaluating pHLIP-mediated cargo delivery and its therapeutic effects in a controlled in vitro environment, crucial for preclinical drug development.

## Introduction to pHLIP Technology

The **pH-Low Insertion Peptide** (pHLIP) technology leverages the acidic tumor microenvironment for targeted drug delivery. pHLIPs are peptides that exist in three states: unstructured in solution at physiological pH (pH 7.4), bound to the surface of cell membranes, and inserted as a transmembrane  $\alpha$ -helix at acidic pH (typically below 6.5)[1][2]. This pH-dependent insertion provides a mechanism for the targeted delivery of therapeutic and imaging agents to cancer cells, which are characterized by an acidic extracellular environment due to altered metabolism[2][3]. The cargo can be attached to the C-terminus of the pHLIP, which upon insertion, is translocated across the cell membrane into the cytoplasm[4].

## Cell Culture Models for pHLIP Efficacy Testing

The choice of cell culture model is critical for accurately assessing pHILIP efficacy. Both traditional 2D monolayer cultures and more physiologically relevant 3D spheroid models are employed.

#### 1. 2D Monolayer Cell Cultures:

- **Description:** Cells are grown as a single layer on a flat surface. This model is high-throughput and cost-effective for initial screening of pHILIP constructs.
- **Recommended Cell Lines:** A variety of cancer cell lines with varying sensitivities to the acidic microenvironment and the delivered cargo can be used. Commonly used cell lines include:
  - HeLa (Cervical Cancer)[1][5]
  - MDA-MB-231 (Breast Cancer)[6]
  - Various urothelial cancer cell lines (e.g., SW780, 5637, J82, T24)[7][8]
- **Key Consideration:** It is essential to create an acidic culture environment to mimic the tumor microenvironment and trigger pHILIP insertion.

#### 2. 3D Spheroid Cell Cultures:

- **Description:** Cells are grown in a three-dimensional structure, which better recapitulates the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges of an in vivo tumor.
- **Advantages:** Provide a more accurate prediction of in vivo efficacy compared to 2D models.
- **Methods for Spheroid Formation:** Hanging drop method, culture in ultra-low attachment plates, or use of scaffolds.

## Data Presentation: Quantitative Efficacy of pHILIP Conjugates

The following tables summarize the in vitro efficacy of different pHILIP-drug conjugates in various cancer cell lines.

Table 1: Cytotoxicity of pHLIP-MMAF Conjugates in HeLa Cells[1][5]

pHLIP Variant	IC50 at pH 5.0 (nM)	IC50 at pH 7.4 (nM)	Fold Selectivity (pH 7.4 / pH 5.0)
pHLIP(WT)-MMAF	29	633	21.8
pHLIP(D25E)-MMAF	368	>1000	>2.7
pHLIP(P20G)-MMAF	118	>1000	>8.5
pHLIP(R11Q)-MMAF	73	>1000	>13.7
pHLIP(R11Q;D14Up)-MMAF	102	>1000	>9.8
pHLIP(D14Gla;D25Aad)-MMAF	145	>1000	>6.9

Table 2: Cytotoxicity of pHLIP-Amanitin in Urothelial Cancer Cell Lines[7]

Cell Line	Grade	EC50 at pH 6.0 (µM)	EC50 at pH 7.4 (µM)
SW780	1	~2.5	>4
5637	2	~1.5	>4
J82	3	~1.0	>4
T24	3	~1.2	>4
HT-1376	3	~1.8	>4
TCCSUP	4	~0.8	>4
HT-1197	4	~1.0	>4

## Experimental Protocols

### Protocol 1: Creating an Acidic in vitro Tumor Microenvironment

This protocol describes how to prepare cell culture medium with a lower pH to mimic the acidic tumor microenvironment.

Materials:

- Standard cell culture medium (e.g., DMEM, RPMI-1640) without sodium bicarbonate
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (e.g., 7.5% w/v)
- Sterile HCl or Lactic Acid
- pH meter
- Sterile filters (0.22 µm)

Procedure:

- Prepare the basal medium by supplementing it with all necessary components (e.g., FBS, antibiotics) except for sodium bicarbonate.
- To create the acidic medium (e.g., pH 6.5), add a reduced amount of sodium bicarbonate compared to the physiological medium (pH 7.4). The exact amount needs to be empirically determined for your specific medium and incubator CO<sub>2</sub> levels.
- Alternatively, or in combination, carefully add sterile HCl or lactic acid to the medium while monitoring the pH with a calibrated pH meter until the desired acidic pH is reached.
- Sterile-filter the final acidic medium using a 0.22 µm filter before use.
- Always prepare a control medium with physiological pH (7.4) for comparison.
- Equilibrate the medium in the cell culture incubator for at least 1 hour before adding it to the cells, as the pH can shift upon equilibration with the CO<sub>2</sub> environment.

## Protocol 2: pH<sub>LIP</sub> Uptake and Localization Assay using Fluorescence Microscopy

This protocol allows for the visualization of pH<sub>LIP</sub> uptake and its subcellular localization.

#### Materials:

- Fluorescently labeled pHLIP (e.g., pHLIP-FITC, pHLIP-Cy5)
- Cancer cells of choice
- Glass-bottom culture dishes or chamber slides
- Acidic (pH ~6.5) and physiological (pH 7.4) cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) solution (4% in PBS)
- DAPI solution (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

#### Procedure:

- Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
- The next day, replace the culture medium with either acidic or physiological medium and incubate for a short period (e.g., 15-30 minutes) to allow the cells to acclimatize.
- Add the fluorescently labeled pHLIP to the cells at the desired final concentration and incubate for the desired time (e.g., 1-2 hours) at 37°C.
- Wash the cells three times with cold PBS to remove unbound pHLIP.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI solution for 5 minutes.
- Wash the cells three times with PBS.

- Mount the coverslips using a suitable mounting medium.
- Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

## Protocol 3: Cytotoxicity Assay using MTT

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with pHLIP-drug conjugates.

Materials:

- pHLIP-drug conjugate
- Cancer cells of choice
- 96-well cell culture plates
- Acidic (pH ~6.5) and physiological (pH 7.4) cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the pHLIP-drug conjugate in both acidic and physiological medium. Include a vehicle control (medium without the conjugate) for both pH conditions.
- Remove the existing medium from the cells and add 100  $\mu$ L of the prepared drug dilutions or control medium to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 2-4 hours) at 37°C.

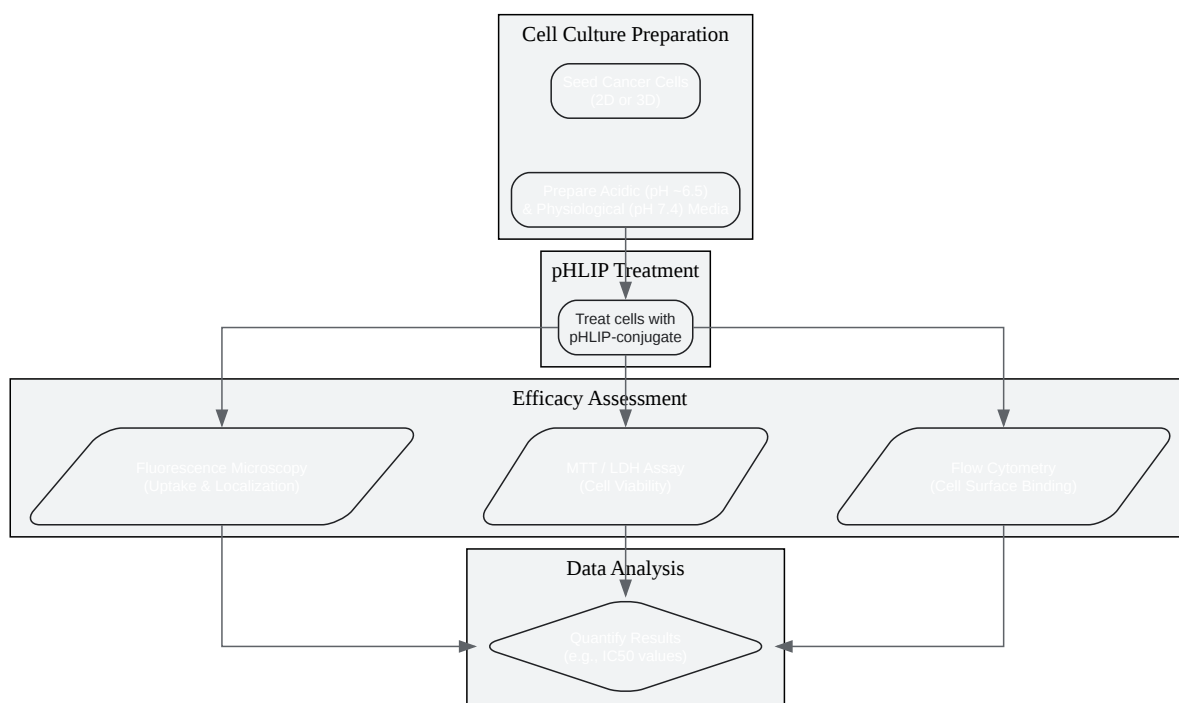
- After the treatment period, remove the treatment medium, wash the cells once with PBS, and add 100  $\mu$ L of fresh physiological medium to all wells.
- Incubate the plate for an additional 48-72 hours to allow for the cytotoxic effects to manifest.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
- Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

## Mandatory Visualizations



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Caption: Mechanism of pHLIP-mediated cargo delivery and cytotoxicity.



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Caption: General workflow for testing pHILIP efficacy in cell culture.

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